molecular formula C15H16N2O4S B14669996 1,5-Dimethylphenazinium methyl sulfate CAS No. 40816-85-1

1,5-Dimethylphenazinium methyl sulfate

Cat. No.: B14669996
CAS No.: 40816-85-1
M. Wt: 320.4 g/mol
InChI Key: MTWFIBCTAIRTND-UHFFFAOYSA-M
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Description

1,5-Dimethylphenazinium methyl sulfate is a chemical compound known for its role as an electron carrier. It is a derivative of phenazine, a nitrogen-containing heterocyclic compound. This compound is particularly noted for its stability and versatility in electron transfer reactions, making it valuable in various scientific and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,5-Dimethylphenazinium methyl sulfate typically involves the methylation of 1,5-dimethylphenazine. This can be achieved through a reaction with methyl sulfate under controlled conditions. The reaction is usually carried out in an organic solvent such as acetonitrile or dimethylformamide, with the temperature maintained at around 50-60°C to ensure optimal yield .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure consistency and purity of the final product. The compound is then purified through crystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

1,5-Dimethylphenazinium methyl sulfate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various phenazine derivatives, while reduction typically produces the corresponding reduced phenazine compounds .

Scientific Research Applications

1,5-Dimethylphenazinium methyl sulfate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,5-Dimethylphenazinium methyl sulfate involves its ability to accept and donate electrons. This property makes it an effective electron carrier in various redox reactions. The compound interacts with molecular targets such as enzymes and electrodes, facilitating electron transfer processes. The pathways involved include the reduction of NADH and the oxidation of various substrates .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,5-Dimethylphenazinium methyl sulfate is unique due to its dual methyl groups, which enhance its stability and electron transfer capabilities compared to its analogs. This makes it particularly valuable in applications requiring stable and efficient electron carriers .

Properties

CAS No.

40816-85-1

Molecular Formula

C15H16N2O4S

Molecular Weight

320.4 g/mol

IUPAC Name

1,5-dimethylphenazin-5-ium;methyl sulfate

InChI

InChI=1S/C14H13N2.CH4O4S/c1-10-6-5-9-13-14(10)15-11-7-3-4-8-12(11)16(13)2;1-5-6(2,3)4/h3-9H,1-2H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

MTWFIBCTAIRTND-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=CC2=[N+](C3=CC=CC=C3N=C12)C.COS(=O)(=O)[O-]

Origin of Product

United States

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